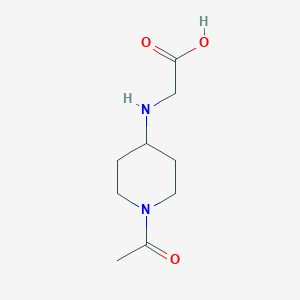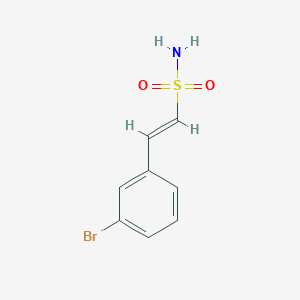![molecular formula C17H23N3O B3215032 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one CAS No. 1158067-18-5](/img/structure/B3215032.png)
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one
Descripción general
Descripción
Indole is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It’s an important heterocyclic system that provides the skeleton to many compounds such as lysergic acid diethylamide (LSD), strychnine, and alkaloids obtained from plants . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known as 1, 3-diazole and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole was first made by glyoxal and ammonia . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is aromatic in nature due to excessive π-electrons delocalization . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole, similar to the benzene ring .Physical And Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción
Target of Action
The compound “2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to downstream effects on various biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents , which may influence their absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism in which it is administered.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIME in lab experiments is its high selectivity for the serotonin and sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in the brain. Additionally, DIME has been found to have a high degree of stability and purity, which makes it easy to work with in the lab.
However, there are also some limitations to using DIME in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments. Additionally, DIME has been found to have a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research involving DIME. One possible direction is to investigate its potential as a treatment for depression and other mood disorders. Additionally, further research could be done to explore its potential as a tool for studying the role of the sigma-1 receptor in the brain. Finally, there is also potential for DIME to be used in the development of new pain medications, due to its analgesic properties.
Aplicaciones Científicas De Investigación
DIME has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of serotonin in the brain. Additionally, DIME has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and learning.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)13-7-9-20(10-8-13)12-17(21)15-11-18-16-6-4-3-5-14(15)16/h3-6,11,13,18H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHBOYLGHEFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



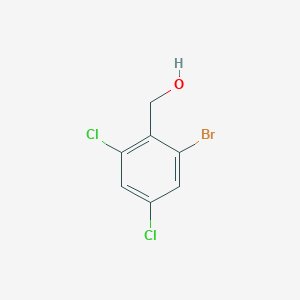
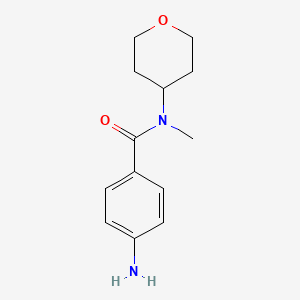
amine](/img/structure/B3214972.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
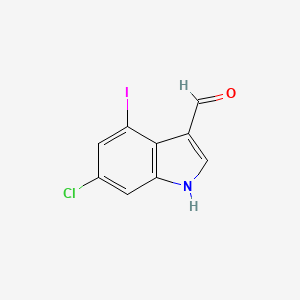
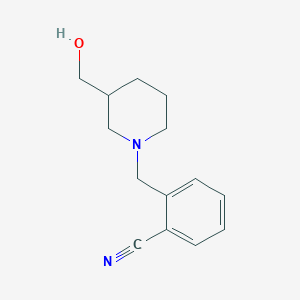
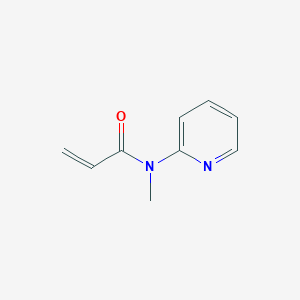
![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
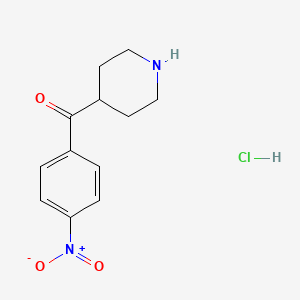
amine](/img/structure/B3215026.png)
